molecular formula C15H15NO3 B2470065 2-Hydroxy-7-methyl-2-propan-2-ylfuro[3,2-h]isoquinolin-3-one CAS No. 250231-82-4

2-Hydroxy-7-methyl-2-propan-2-ylfuro[3,2-h]isoquinolin-3-one

Cat. No. B2470065
CAS RN: 250231-82-4
M. Wt: 257.289
InChI Key: CYCJFMKXQPLWCL-UHFFFAOYSA-N
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Description

2-Hydroxy-7-methyl-2-propan-2-ylfuro[3,2-h]isoquinolin-3-one, also known as HPI-4, is a synthetic compound that has been of interest to researchers due to its potential for use in cancer treatment.

Scientific Research Applications

Synthesis and Activity of Benzofuroisoquinolines

Cheng et al. (1994) synthesized a series of benzofuroisoquinolines and evaluated their opioid activity. A compound in this series was found to possess potent activity and was hypothesized to have a reduced propensity for inducing psychotomimetic effects due to a reduction in sigma-binding. The study offers insights into the structural requirements for opioid receptor binding and activity, suggesting potential therapeutic applications of these compounds in pain management and opioid abuse treatment (Cheng et al., 1994).

Neuropsychiatric Applications

Trace Amine Receptor Ligands and Depression

Dhir and Kulkarni (2011) explored the antidepressant-like effects of a novel trace amine receptor modulator, demonstrating its action in mouse models. The study implicates the involvement of the l-arginine-nitric oxide-cyclic guanosine monophosphate pathway in its antidepressant-like action, indicating a possible therapeutic avenue for treatment-resistant depression (Dhir & Kulkarni, 2011).

Neurodegenerative Disease Research

Isoquinolines and Parkinson's Disease

Naoi et al. (1996) examined dopamine-derived isoquinolines for their neurotoxicity to dopamine neurons, revealing that certain isoquinolines induce behavioral and biochemical changes reminiscent of Parkinson's disease. The study suggests a potential role of these compounds in the pathogenesis of Parkinson's disease and highlights the importance of selective cytotoxicity to dopaminergic neurons (Naoi et al., 1996).

Cardiovascular Research

Tetrahydroisoquinoline Derivatives and Vasodilation

Lal et al. (1984) synthesized and tested a series of tetrahydroisoquinoline derivatives for their blood pressure-lowering properties. The study identified potent antihypertensive agents and provided insights into the structural features contributing to their activity, suggesting potential applications in cardiovascular therapy (Lal et al., 1984).

Inflammatory Response Modulation

Peripheral Benzodiazepine Receptors and Inflammation

Torres et al. (1999) investigated the anti-inflammatory effects of peripheral benzodiazepine receptor ligands, showing their potential to inhibit oedema formation. This study offers a novel perspective on the role of peripheral benzodiazepine receptors in inflammatory responses and suggests therapeutic potential in modulating inflammation (Torres et al., 1999).

properties

IUPAC Name

2-hydroxy-7-methyl-2-propan-2-ylfuro[3,2-h]isoquinolin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-8(2)15(18)14(17)11-5-4-10-6-9(3)16-7-12(10)13(11)19-15/h4-8,18H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYCJFMKXQPLWCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=N1)C3=C(C=C2)C(=O)C(O3)(C(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 10467646

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxy-7-methyl-2-propan-2-ylfuro[3,2-h]isoquinolin-3-one
Reactant of Route 2
2-Hydroxy-7-methyl-2-propan-2-ylfuro[3,2-h]isoquinolin-3-one
Reactant of Route 3
2-Hydroxy-7-methyl-2-propan-2-ylfuro[3,2-h]isoquinolin-3-one
Reactant of Route 4
2-Hydroxy-7-methyl-2-propan-2-ylfuro[3,2-h]isoquinolin-3-one
Reactant of Route 5
2-Hydroxy-7-methyl-2-propan-2-ylfuro[3,2-h]isoquinolin-3-one
Reactant of Route 6
2-Hydroxy-7-methyl-2-propan-2-ylfuro[3,2-h]isoquinolin-3-one

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